molecular formula C9H6IN3O B13209372 1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13209372
M. Wt: 299.07 g/mol
InChI Key: RTMOUTORDNGUMS-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an iodophenyl group attached to the triazole ring, along with a formyl group at the fourth position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the iodination of aniline to produce 4-iodoaniline. This is followed by the formation of an azide intermediate through diazotization and subsequent azidation. The azide intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring. Finally, the formyl group is introduced at the fourth position of the triazole ring through a Vilsmeier-Haack reaction .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis routes provide a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its triazole ring is a versatile scaffold for designing new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes and receptors. The iodophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

    1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological activity.

    1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde:

    1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: The fluorine atom provides different electronic effects, influencing the compound’s reactivity and interactions.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts .

Properties

Molecular Formula

C9H6IN3O

Molecular Weight

299.07 g/mol

IUPAC Name

1-(4-iodophenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H6IN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H

InChI Key

RTMOUTORDNGUMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)I

Origin of Product

United States

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